4-methoxy-3-(1H-pyrazol-1-ylmethyl)benzoic acid
Beschreibung
4-Methoxy-3-(1H-pyrazol-1-ylmethyl)benzoic acid is a benzoic acid derivative featuring a methoxy group at the para position and a pyrazole-methyl substituent at the meta position. Its molecular formula is C₁₂H₁₂N₂O₃ (MW: 248.24 g/mol). The benzoic acid moiety provides a carboxylic acid group, enabling metal coordination and salt formation, which is critical in pharmaceutical and catalytic applications .
Eigenschaften
IUPAC Name |
4-methoxy-3-(pyrazol-1-ylmethyl)benzoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N2O3/c1-17-11-4-3-9(12(15)16)7-10(11)8-14-6-2-5-13-14/h2-7H,8H2,1H3,(H,15,16) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DCVDNCLNIKXKHF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C(=O)O)CN2C=CC=N2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Vorbereitungsmethoden
The synthesis of 4-methoxy-3-(1H-pyrazol-1-ylmethyl)benzoic acid typically involves the reaction of 4-methoxybenzyl chloride with pyrazole in the presence of a base, followed by oxidation to introduce the carboxylic acid group. The reaction conditions often include solvents such as acetonitrile and catalysts like potassium carbonate . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring higher yields and purity.
Analyse Chemischer Reaktionen
4-Methoxy-3-(1H-pyrazol-1-ylmethyl)benzoic acid undergoes various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or acids.
Reduction: The carboxylic acid group can be reduced to alcohols or other derivatives.
Substitution: The pyrazole ring can undergo electrophilic or nucleophilic substitution reactions, leading to the formation of various derivatives.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
Medicinal Chemistry
In medicinal chemistry, this compound is being explored for its potential as an anti-inflammatory and anticancer agent. The pyrazole moiety is known for its ability to interact with various biological targets, making it a valuable scaffold in drug design.
- Anticancer Properties: Research indicates that compounds containing the pyrazole structure can inhibit the growth of cancer cell lines. For instance, studies have shown that derivatives can induce apoptosis in breast cancer cells, with IC50 values demonstrating effective potency at micromolar concentrations.
Case Study: Breast Cancer Inhibition
In vitro studies revealed that 4-methoxy-3-(1H-pyrazol-1-ylmethyl)benzoic acid significantly reduced the proliferation of MDA-MB-231 breast cancer cells.
- Anti-inflammatory Effects: The compound has also shown promise in modulating inflammatory pathways. It can reduce cytokine release and inhibit the activation of inflammatory cells, suggesting potential applications in treating neurodegenerative diseases characterized by chronic inflammation.
Case Study: Neuroinflammation
In experiments involving LPS-induced neuroinflammation in BV-2 microglial cells, treatment with this compound resulted in a marked decrease in pro-inflammatory cytokines.
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is crucial for optimizing the efficacy of this compound. Modifications to the pyrazole ring or substituents on the benzoic acid moiety can significantly influence biological activity.
SAR Findings:
| Modification | Biological Activity | Observations |
|---|---|---|
| Methyl group on pyrazole | Increased cytotoxicity | Enhanced interaction with cancer cell receptors |
| Hydroxyl group on benzoic acid | Improved anti-inflammatory activity | Better solubility and bioavailability |
Materials Science
In materials science, this compound is being investigated for its potential use in developing new materials with specific electronic or optical properties. The unique chemical structure allows for modifications that can tailor material properties for various applications.
Wirkmechanismus
The mechanism of action of 4-methoxy-3-(1H-pyrazol-1-ylmethyl)benzoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The pyrazole ring is known to interact with various biological targets, modulating their activity. The methoxy and carboxylic acid groups contribute to the compound’s binding affinity and specificity . The exact pathways involved depend on the specific application and target.
Vergleich Mit ähnlichen Verbindungen
Comparison with Structurally Similar Compounds
Structural Modifications and Electronic Effects
4-Methoxy-3-[(4-Nitro-1H-Pyrazol-1-yl)methyl]benzoic Acid (CAS 1019006-31-5)
- Structure : Differs by a nitro group on the pyrazole ring.
- Properties : The nitro group is electron-withdrawing, reducing electron density on the pyrazole ring and increasing reactivity in electrophilic substitutions. This may enhance binding to electron-deficient biological targets but reduce metabolic stability .
4-Methoxy-3-(Trifluoromethyl)benzoic Acid (CAS 213598-09-5)
- Structure : Replaces the pyrazole-methyl group with a trifluoromethyl (-CF₃) group.
- Properties : The -CF₃ group is highly electronegative and lipophilic, improving membrane permeability but reducing aqueous solubility. This compound is often used as a bioisostere in drug design .
4-({4-Bromo-3-Nitro-1H-Pyrazol-1-yl}methyl)benzoic Acid (CAS 514800-72-7)
- Structure : Contains bromo and nitro substituents on the pyrazole ring.
- The nitro group may confer redox activity .
Functional Group Variations
4-(5-(Benzoyloxy)-3-Methyl-1H-Pyrazol-1-yl)benzoic Acid
- Structure : Includes a benzoyl ester at the pyrazole 5-position.
- Properties : The ester group increases lipophilicity (logP ~2.5) compared to the parent compound. Hydrolysis of the ester in vivo could release active benzoic acid derivatives, making it a prodrug candidate .
4-[(1-Methyl-1H-Pyrazol-3-yl)Amino]benzoic Acid (CID 79779160)
- Structure: Substitutes the methylene bridge with an amino (-NH-) linker.
- Properties: The amino group enhances hydrogen-bonding capacity (TPSA: 78.9 Ų vs.
Biologische Aktivität
4-Methoxy-3-(1H-pyrazol-1-ylmethyl)benzoic acid is a compound that has garnered interest in medicinal chemistry due to its potential biological activities, including anti-inflammatory, anticancer, and antimicrobial properties. This article reviews the current understanding of its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure
The compound features a benzoic acid backbone substituted with a methoxy group and a pyrazole moiety. The structural formula is represented as follows:
The biological activity of this compound is primarily attributed to its interaction with various biological targets. The pyrazole ring is known to bind to active sites on enzymes, leading to inhibition of their activity. This interaction can result in significant biological effects, including:
- Enzyme Inhibition : The compound may inhibit cyclooxygenase (COX) enzymes, which are involved in inflammation pathways.
- Antimicrobial Activity : It has shown potential in disrupting bacterial cell membranes, contributing to its antimicrobial properties against drug-resistant strains like Staphylococcus aureus and Acinetobacter baumannii .
Antimicrobial Activity
Recent studies have demonstrated that derivatives of pyrazole compounds exhibit potent antimicrobial effects. For instance, compounds similar to this compound have shown minimum inhibitory concentrations (MIC) as low as 0.78 μg/mL against resistant bacterial strains .
| Compound | Target Bacteria | MIC (μg/mL) |
|---|---|---|
| This compound | S. aureus | 0.78 |
| This compound | A. baumannii | 1.56 |
Anti-inflammatory Properties
The anti-inflammatory potential of this compound is linked to its ability to inhibit COX enzymes, leading to reduced prostaglandin synthesis. This mechanism is crucial for the development of anti-inflammatory drugs .
Anticancer Activity
Research indicates that compounds with similar structures often exhibit significant activity against various cancer cell lines. The presence of the pyrazole moiety may enhance the compound's ability to induce apoptosis in cancer cells through multiple pathways, including caspase activation .
Case Studies
- Antimicrobial Efficacy : A study evaluated the efficacy of various pyrazole derivatives against Acinetobacter baumannii. The results indicated that certain derivatives showed bactericidal activity against biofilm-forming strains, supporting their potential as therapeutic agents in treating infections caused by resistant bacteria .
- Inflammation Models : In vivo studies using animal models demonstrated that compounds derived from pyrazole exhibited reduced inflammation markers when administered in inflammatory conditions, indicating their potential for therapeutic use in inflammatory diseases .
Q & A
Q. What are the common synthetic routes for 4-methoxy-3-(1H-pyrazol-1-ylmethyl)benzoic acid?
Methodological Answer: Synthesis typically involves functionalization of the benzoic acid core via Mannich reactions or condensation. For example:
- Mannich Reaction: Reacting phenolic derivatives with amines and formaldehyde analogs under reflux conditions. describes a Mannich reaction using N,N'-bis(methoxymethyl)diaza-18-crown-6 to link pyrazole and phenolic moieties .
- Condensation: Ethanol reflux with acetic acid catalyst, as seen in , where thiosemicarbazide and phenacyl cyanide are condensed to form thiazole derivatives .
| Synthetic Route | Key Reagents/Conditions | Reference |
|---|---|---|
| Mannich Reaction | Amines, formaldehyde analogs, reflux | |
| Condensation Reaction | Ethanol, glacial acetic acid, reflux |
Purification often involves recrystallization (e.g., methanol) and chromatography .
Q. How is the structure of this compound characterized?
Methodological Answer: Structural confirmation relies on spectroscopic and crystallographic techniques:
- IR Spectroscopy: Identifies functional groups (e.g., carbonyl at ~1720 cm⁻¹, hydroxyl at ~3400 cm⁻¹) .
- NMR (1H/13C): Assigns proton environments (e.g., methoxy singlet at δ 3.8–4.0 ppm, pyrazole protons at δ 7.0–8.0 ppm) .
- X-ray Crystallography: Resolves stereochemistry and bond lengths (e.g., and describe pyrazole derivatives with crystallographic data) .
Q. What initial biological activities have been explored for this compound?
Methodological Answer: Studies focus on antimicrobial and enzyme-modulating properties:
- Antimicrobial Assays: Hydrazone derivatives (similar to ) are tested against bacterial/fungal strains using agar diffusion or microdilution methods .
- Enzyme Inhibition: Evaluated via kinetic assays (e.g., IC50 determination for cyclooxygenase or kinases) .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve synthetic yield or purity?
Methodological Answer: Key variables include:
- Solvent Selection: Polar aprotic solvents (e.g., DMF) may enhance solubility of intermediates .
- Catalyst Use: Acetic acid in improved thiazole formation .
- Temperature/Time: Extended reflux (4–6 hours) in ethanol optimizes cyclization .
- Purification: Gradient column chromatography (silica gel, ethyl acetate/hexane) isolates isomers .
Q. What strategies resolve contradictions in spectral data for structural confirmation?
Methodological Answer: Discrepancies (e.g., NMR splitting patterns) may arise from dynamic isomerism or impurities. Solutions include:
- 2D NMR (COSY, HSQC): Correlates proton-carbon connectivity to resolve overlapping signals .
- Computational Validation: PubChem’s computed IR/NMR data () cross-validates experimental results .
- Crystallographic Proof: Single-crystal X-ray structures () provide unambiguous confirmation .
Q. How can computational modeling integrate with experimental studies for this compound?
Methodological Answer:
- Docking Studies: Predict binding affinity to biological targets (e.g., cyclooxygenase) using software like AutoDock .
- DFT Calculations: Optimize molecular geometry and predict spectroscopic properties (e.g., HOMO-LUMO gaps) .
- MD Simulations: Assess stability in aqueous environments (e.g., solubility predictions) .
Q. What challenges arise in assessing bioactivity across different assays?
Methodological Answer: Variability stems from:
- Assay Design: MIC (minimum inhibitory concentration) vs. zone-of-inhibition methods yield differing potency metrics .
- Cell Line Sensitivity: Gram-positive vs. Gram-negative bacteria () may respond differently to derivatives .
- Solubility Limits: Poor aqueous solubility (common in benzoic acid derivatives) necessitates DMSO carriers, which may interfere with assays .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
